molecular formula C18H14ClNO3 B2627686 2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone CAS No. 866157-70-2

2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone

Cat. No.: B2627686
CAS No.: 866157-70-2
M. Wt: 327.76
InChI Key: UTLHSPQGOWJLFM-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone is a synthetic 1,4-naphthoquinone derivative developed for research applications in oncology and infectious diseases. Its core structure is engineered to exploit the bioactivity of the naphthoquinone scaffold, which is known to participate in redox cycling within cells, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis . This mechanism is particularly relevant in targeting cancer cells like those in Acute Myeloid Leukemia (AML), which already operate under elevated ROS stress; further disruption of their redox balance can selectively induce cell death . Structurally related 2-chloro-3-(arylamino)naphthoquinone analogues have demonstrated potent, broad-spectrum biological activity in scientific research. Promising results have been shown against Plasmodium falciparum (malaria), Mycobacterium tuberculosis , and the bacterial pathogen P. aeruginosa . The specific substitution at the 3-amino position is critical for modulating this bioactivity, suggesting that the 2-methoxybenzyl group in this compound could impart unique target affinity or pharmacological properties . Researchers are exploring this chemical class for developing novel therapeutic candidates against drug-resistant cancers and pathogens . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-3-[(2-methoxyphenyl)methylamino]naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-23-14-9-5-2-6-11(14)10-20-16-15(19)17(21)12-7-3-4-8-13(12)18(16)22/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLHSPQGOWJLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone typically involves the reaction of 2-chloronaphthoquinone with 2-methoxybenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a wide range of functionalized naphthoquinone compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthoquinone derivatives. For instance, 2-chloro-3-[(2-methoxybenzyl)amino]naphthoquinone has shown promising results against non-small cell lung cancer (NSCLC) cells. In vitro studies demonstrated that this compound induces mitochondrial damage and reactive oxygen species (ROS) release via a cyclooxygenase-2 (COX-2) mediated pathway, leading to apoptosis in cancer cells .

Case Study: NSCLC Treatment

  • Cell Line : A549 (human lung carcinoma)
  • Mechanism : Induction of ROS and mitochondrial damage
  • Results : IC50 values indicated significant cytotoxicity with concentration-dependent effects.

Antimicrobial Properties

Naphthoquinones have also been recognized for their antimicrobial activities. The derivative exhibits effectiveness against various bacterial strains and fungi. For example, compounds similar to this compound have been reported to show high antifungal activity against Candida albicans and Aspergillus niger, as well as antibacterial activity against Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Naphthoquinone Derivatives

CompoundTarget OrganismsActivity Level
This compoundCandida albicans, Aspergillus nigerHigh
2-Chloro-3-(benzylamino)-1,4-naphthoquinoneStaphylococcus aureus, Bacillus subtilisExcellent

Anti-inflammatory Effects

The anti-inflammatory potential of naphthoquinones is also noteworthy. Some derivatives have been shown to inhibit pro-inflammatory cytokines such as interleukin-1β (IL-1β), making them candidates for developing new anti-inflammatory drugs . The inhibition of P2X7 receptors by these compounds suggests a mechanism through which they exert their anti-inflammatory effects.

Case Study: P2X7 Receptor Inhibition

  • Mechanism : Blockage of Ca²⁺ influx and IL-1β production
  • Results : Higher efficacy than standard blockers with IC50 values in low micromolar range.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects such as apoptosis (programmed cell death) or inhibition of cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Observations :

  • Microwave-assisted synthesis improves yields (e.g., 93% for 3,4,5-trimethoxybenzyl analogue) .
  • Halogen substitution (Cl vs.
Antimicrobial Activity
  • 2-Chloro-3-[(2-(piperidin-1-yl)ethyl)amino]naphthoquinone: Exhibits MIC of 15.6 μg/mL against Staphylococcus aureus .
  • 2-Chloro-3-[(pyridin-2-ylmethyl)amino]naphthoquinone: Active against Gram-positive bacteria (Bacillus subtilis, MIC ~10 μg/mL) .
  • 2-Chloro-3-[(furan-2-ylmethyl)amino]naphthoquinone: Potent antifungal activity against Candida albicans (MIC ~5 μg/mL) .

The 2-methoxybenzyl group in the target compound may enhance membrane penetration due to its lipophilicity, though direct antimicrobial data for this specific derivative are lacking in the provided evidence.

Anticancer Activity
  • 2-Chloro-3-((4-methylphenyl)amino)naphthoquinone: Inhibits EGFR tyrosine kinase (IC₅₀ = 2.1 μM) via π-π and H-bond interactions .
  • 2-Chloro-3-(3′-azido-3′-deoxythymidine)naphthoquinone: Induces 70% apoptosis in SCC-25 cancer cells at 7 μM .
  • 2-Chloro-3-(benzylamino)naphthoquinone: Multitarget anti-Alzheimer’s agent with cholinesterase inhibition .

The methoxy group in the target compound’s benzyl moiety may improve solubility and target binding compared to non-polar substituents, though this requires experimental validation.

Physicochemical and Redox Properties

  • Electrochemical Behavior: Chloride substituents (e.g., in 2-chloro-3-[(2-hydroxyethyl)amino]naphthoquinone) shift redox potentials (E₁/₂ = +0.25 V vs. Ag/AgCl), enhancing ROS generation .
  • Solubility : Methoxy groups (e.g., 3,4,5-trimethoxybenzyl) increase hydrophilicity compared to thiophene or furan derivatives .
  • Catalase Inhibition: Naphthoquinones with aminoalkyl chains (e.g., compound 3g) inhibit catalase by 80% at 10 μM, linked to redox cycling .

Data Tables

Table 1: Comparative Bioactivity of Selected Analogues

Compound Biological Target Activity (IC₅₀/MIC) Cell Line/Organism Reference
2-Chloro-3-[(2-piperidinoethyl)amino] Staphylococcus aureus 15.6 μg/mL Microbial culture
2-Chloro-3-(3′-azidothymidine) SCC-25 cancer cells 7 μM (apoptosis) Squamous cell carcinoma
2-Chloro-3-[(4-methylphenyl)amino] EGFR tyrosine kinase 2.1 μM In vitro kinase assay
2-Chloro-3-[(furan-2-ylmethyl)amino] Candida albicans 5 μg/mL Fungal culture

Table 2: Physicochemical Properties

Compound Redox Potential (E₁/₂, V) Solubility (LogP) Molecular Weight Reference
2-Chloro-3-[(2-methoxybenzyl)amino] N/A ~2.5 (estimated) 327.75
2-Chloro-3-[(3,4,5-trimethoxybenzyl)amino] +0.18 1.8 388.09
2-Bromo-3-[(thienylmethyl)amino] +0.30 3.2 340.62

Biological Activity

2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone is a synthetic derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthoquinone backbone with a chloro group and a methoxybenzyl amino substituent, contributing to its unique reactivity and biological properties.

Cytotoxicity

Research indicates that naphthoquinone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study performed on HeLa cells demonstrated that treatment with this compound resulted in increased apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells.

Table 1: Cytotoxic Effects on Different Cell Lines

Cell LineViability (%)Apoptotic Cells (%)Non-Viable Cells (%)
HeLa16.866.40.4
IGROV-118.4791.5
SK-MEL-281.595.20.5
HEK-293 (Control)9900

The data highlights the compound's selective toxicity towards tumor cells compared to non-tumor cells, suggesting its potential as an anticancer agent .

The mechanism through which this compound exerts its effects involves the generation of reactive oxygen species (ROS) and interference with cellular redox status. This oxidative stress leads to mitochondrial dysfunction and activation of apoptotic pathways.

  • Apoptosis Induction : The compound promotes apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating .

Case Studies

Several studies have investigated the biological activity of naphthoquinone derivatives:

  • Study on HeLa Cells : A preliminary bioassay revealed that treatment with various naphthoquinones led to significant increases in apoptotic cell populations compared to untreated controls, with some derivatives showing over 80% apoptosis .
  • Comparative Analysis : In comparative studies with known chemotherapeutics like etoposide, certain derivatives exhibited cytotoxicity levels comparable or superior to established drugs, indicating their potential utility in cancer therapy .

Q & A

Q. Methodological Insight

  • Key Variables : Solvent choice (DMF enhances reactivity but requires careful removal), stoichiometric ratio (excess amine ensures complete substitution), and temperature (prevents side reactions like oxidation).
  • Validation : Monitor reaction progress via TLC or HPLC; confirm purity via melting point and spectroscopic methods .

How is the structural confirmation of this compound achieved post-synthesis?

Basic Research Question
X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, and report crystallographic data (e.g., bond angles, hydrogen bonding, π-π stacking) to validate the quinoid backbone and substituent positioning. Complementary techniques include:

  • NMR : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.2 ppm, methoxy groups at δ ~3.8 ppm) .
  • IR Spectroscopy : Peaks at ~1670 cm⁻¹ (quinone C=O) and ~3290 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Tip
For dynamic structural analysis (e.g., tautomerism), use variable-temperature NMR or computational modeling (DFT) to assess electronic effects .

How do substitutions on the amino group influence biological activity?

Advanced Research Question
Substituents modulate redox potential, solubility, and target interactions. and highlight:

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., -NO₂) enhance activity against Candida tenuis but reduce efficacy against E. coli. Bulky groups (e.g., p-tolyl) improve membrane penetration .
  • Anticancer Activity : Methoxy groups increase electron density, enhancing redox cycling and ROS generation (critical for cytotoxicity) .

Q. Methodological Approach

  • SAR Studies : Synthesize derivatives with systematic substituent variations (e.g., -OCH₃, -Cl, -NH₂).
  • In Vitro Assays : Compare IC₅₀ values across cell lines (e.g., HepG2 for anticancer activity) and microbial strains .

What methods assess its redox properties relevant to anticancer mechanisms?

Advanced Research Question
Electrochemical techniques (cyclic voltammetry) quantify redox potentials, while photochemical studies evaluate ROS generation. and note:

  • Electrochemical Reduction : Derivatives with amino groups show reversible redox peaks at ~-0.5 V (vs. Ag/AgCl), correlating with O₂-to-H₂O₂ conversion efficiency .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell cultures to measure oxidative stress .

Q. Data Interpretation

  • Contradictions : Some studies report low ROS correlation with cytotoxicity, suggesting alternative mechanisms (e.g., DNA intercalation). Validate via comet assays or γH2AX staining .

How can researchers resolve contradictions in reported antimicrobial efficacy?

Advanced Research Question
Discrepancies arise from variations in assay conditions (e.g., pH, microbial strains) and compound purity. and recommend:

  • Standardized Protocols : Use CLSI/MIC guidelines; include positive controls (e.g., ciprofloxacin).
  • Structural Confirmation : Ensure impurities (e.g., unreacted dichloronaphthoquinone) do not skew results via HPLC-MS .
  • Computational Modeling : Molecular docking (e.g., EGFR tyrosine kinase in ) identifies binding affinities that may explain strain-specific activity .

What methodological considerations are critical in designing derivatives for enhanced bioactivity?

Advanced Research Question

  • Solubility Optimization : Use biosurfactants (e.g., rhamnolipids) to improve aqueous solubility and bioavailability, as shown in for anticonvulsant activity .
  • Targeted Delivery : Conjugate with targeting moieties (e.g., folate for cancer cells) or use nanoparticle encapsulation.
  • Hybrid Structures : Combine with pharmacophores like coumarin () or pyrazole () to exploit synergistic effects .

Q. Validation Framework

  • In Vivo Models : Use zebrafish or murine models for toxicity and efficacy (e.g., ’s loach embryo study for oxidative stress) .
  • Multi-Omics Analysis : Transcriptomics/proteomics to identify pathways affected by derivatives .

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